Superior Anti-Lipid Peroxidation Activity of Cynarine Compared to Chlorogenic Acid in the Malondialdehyde Assay
In the malondialdehyde (MDA) assay, a direct quantitative measure of lipid peroxidation inhibition, cynarine (1,3-dicaffeoylquinic acid) exhibits 2.7-fold greater potency than its isomeric analog 1,5-dicaffeoylquinic acid, and 5.2-fold greater potency than 4,5-dicaffeoylquinic acid [1]. This establishes cynarine as the superior dicaffeoylquinic acid for mitigating oxidative membrane damage.
| Evidence Dimension | Inhibition of Malondialdehyde (MDA) Production (IC50) |
|---|---|
| Target Compound Data | 24.7 µM |
| Comparator Or Baseline | 1,5-dicaffeoylquinic acid (66.8 µM); 4,5-dicaffeoylquinic acid (127.3 µM) |
| Quantified Difference | 2.7-fold lower IC50 vs. 1,5-DiCQA; 5.2-fold lower IC50 vs. 4,5-DiCQA |
| Conditions | Ex vivo malondialdehyde model |
Why This Matters
Selection of the correct isomer (1,3-DiCQA) is critical for studies targeting lipid peroxidation pathways, as use of the 1,5-isomer would require more than double the concentration to achieve equivalent antioxidant effect.
- [1] Le H, et al. Identification of Phenolic Compounds from Vietnamese Artichoke (Cynara scolymus L.) Leaf and Their Antioxidant Activities. Nat Prod Sci. 2024;30(1):39-51. View Source
